molecular formula C21H18BrNO3 B5321893 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate

2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5321893
M. Wt: 412.3 g/mol
InChI Key: RZDWZNPJUAOZDH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as QVA149, is a novel heterodimeric bronchodilator that is used for the treatment of chronic obstructive pulmonary disease (COPD). COPD is a chronic inflammatory lung disease that is characterized by airflow limitation, shortness of breath, and coughing. QVA149 is a combination of two long-acting bronchodilators, indacaterol and glycopyrronium, which work together to improve lung function and reduce symptoms of COPD.

Mechanism of Action

Indacaterol and glycopyrronium, the two active ingredients in 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, work together to relax the smooth muscles in the airways, which improves airflow and reduces symptoms of COPD. Indacaterol is a long-acting beta-2 agonist that stimulates the beta-2 receptors in the airways, while glycopyrronium is a long-acting muscarinic antagonist that blocks the muscarinic receptors in the airways.
Biochemical and Physiological Effects:
This compound has been shown to improve lung function, reduce symptoms of COPD, and improve quality of life in patients with COPD. It also reduces the risk of exacerbations and hospitalizations due to COPD.

Advantages and Limitations for Lab Experiments

The advantages of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for lab experiments include its high potency and selectivity for the beta-2 and muscarinic receptors, as well as its long duration of action. The limitations of this compound for lab experiments include its high cost and limited availability.

Future Directions

There are several potential future directions for the research and development of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. These include the exploration of new formulations and delivery methods, the investigation of its efficacy in other respiratory diseases, and the development of new combination therapies for the treatment of COPD. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in patients with COPD.

Synthesis Methods

The synthesis of 2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-bromo-6-ethoxy-4-iodoaniline with 2-(2-quinolinyl)vinylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to yield this compound.

Scientific Research Applications

2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of COPD. The results of these studies have shown that this compound is a highly effective bronchodilator that improves lung function and reduces symptoms of COPD.

properties

IUPAC Name

[2-bromo-6-ethoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-3-25-20-13-15(12-18(22)21(20)26-14(2)24)8-10-17-11-9-16-6-4-5-7-19(16)23-17/h4-13H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDWZNPJUAOZDH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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